Boc-3-amino-2-(naphthalen-2-yl)-propionic acid
CAS No.:
Cat. No.: VC13529723
Molecular Formula: C18H21NO4
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21NO4 |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-2-ylpropanoic acid |
| Standard InChI | InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-11-15(16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) |
| Standard InChI Key | NGTMPMYOERDTFV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Boc-3-amino-2-(naphthalen-2-yl)-propionic acid has the molecular formula C₁₈H₂₁NO₄ and a molar mass of 315.36 g/mol . Its IUPAC name, 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-2-ylpropanoic acid, reflects three key components:
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Boc protecting group: A tert-butoxycarbonyl moiety at the N-terminus, enhancing stability during synthetic reactions.
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Naphthalen-2-yl substituent: A bicyclic aromatic system at the β-position of the propionic acid chain, influencing hydrophobicity and π-stacking interactions.
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Propionic acid backbone: Provides carboxylate functionality for conjugation or salt formation .
The compound’s SMILES string, CC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)C(=O)O, and InChIKey, NGTMPMYOERDTFV-UHFFFAOYSA-N, encode its connectivity and stereochemistry .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₁NO₄ | |
| Molar Mass | 315.36 g/mol | |
| SMILES | CC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)C(=O)O | |
| InChIKey | NGTMPMYOERDTFV-UHFFFAOYSA-N | |
| Predicted CCS ([M+H]+) | 173.5 Ų |
Synthesis and Modification Strategies
Purification and Characterization
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Chromatography: Reverse-phase HPLC or silica gel chromatography isolates the product from reaction mixtures.
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Spectroscopic Analysis: NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structure and purity .
Physicochemical Properties
Collision Cross-Section (CCS) Profiles
Ion mobility spectrometry predicts CCS values for various adducts, critical for mass spectrometry-based identification:
Table 2: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 316.15434 | 173.5 |
| [M+Na]+ | 338.13628 | 183.0 |
| [M+NH₄]+ | 333.18088 | 179.3 |
| [M-H]- | 314.13978 | 173.8 |
These data suggest moderate molecular rigidity, likely due to the naphthalene ring’s planar structure .
Solubility and Stability
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Solubility: Limited aqueous solubility (logP ~3.2 estimated), necessitating organic solvents like DMF or DMSO for biochemical assays.
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Stability: The Boc group hydrolyzes under acidic conditions, requiring neutral or basic storage conditions .
Applications in Scientific Research
Peptide Synthesis
The Boc group’s orthogonal protection enables sequential peptide elongation without side-chain interference. For example, Boc-(2R,3R)-3-amino-2-hydroxy analogs are used to synthesize neuroactive peptides targeting G-protein-coupled receptors .
Drug Development
Naphthalene-containing compounds exhibit blood-brain barrier permeability, making them candidates for central nervous system (CNS) therapeutics. Analogous structures are explored in Alzheimer’s disease models for β-amyloid aggregation inhibition.
Bioconjugation
The carboxylate group facilitates covalent attachment to amines in proteins or nanoparticles. Boc-(S)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid derivatives are conjugated to monoclonal antibodies for targeted cancer therapies.
Material Science
Incorporation into hydrogels or metal-organic frameworks (MOFs) enhances drug-loading capacities. The naphthalene moiety’s fluorescence also aids in tracking material degradation .
Research Challenges and Future Directions
Knowledge Gaps
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Toxicity Profiles: No in vivo studies exist for this compound, necessitating ADMET (absorption, distribution, metabolism, excretion, toxicity) evaluations.
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Stereochemical Effects: The impact of chirality on bioactivity remains unexplored, unlike Boc-(2R,3R) and Boc-(2S,3S) diastereomers .
Emerging Opportunities
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Photodynamic Therapy: Naphthalene’s photosensitivity could be harnessed for light-activated drug release systems.
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Computational Modeling: Molecular dynamics simulations may predict binding affinities for neurological targets like the NMDA receptor.
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